Beta C N A

Description

Historical Context of Beta C N A Discovery and Initial Investigations

Beta-Chlornaltrexamine was first described in 1978. wikipedia.org Its emergence in research marked a step forward in the study of opioid receptors, particularly concerning the development of irreversible ligands. Initial investigations focused on understanding its interaction with opioid receptors and how its chemical structure, containing a bis(2-chloroethyl)amino alkylating group similar to nitrogen mustards, facilitated covalent bonding to receptor sites. wikipedia.org Early studies aimed to characterize its antagonistic properties across different opioid receptor subtypes. wikipedia.org Comparisons were made with related compounds, such as its epimer alpha-chlornaltrexamine (α-CNA), to understand the impact of stereochemistry on receptor activity. wikipedia.org

Academic Significance and Contemporary Research Landscape of this compound

The academic significance of β-CNA lies in its utility as a pharmacological probe. Its irreversible binding allows researchers to permanently inactivate opioid receptors, which is valuable for determining receptor density, turnover, and the contribution of specific receptor populations to physiological responses. ontosight.ai In the contemporary research landscape, β-CNA continues to be used to study the intricacies of opioid receptor function, including desensitization and the mechanisms of ligand-receptor interaction. researchgate.netcornell.edu It serves as a reference compound in the development and characterization of new opioid ligands, both reversible and irreversible, helping to elucidate the pharmacological profiles of novel compounds by providing a benchmark for irreversible antagonism. researchgate.net

Overview of Key Research Areas and Methodological Approaches for this compound

Key research areas involving β-CNA include the study of μ (MOR), δ (DOR), and κ (KOR) opioid receptor function and differentiation. wikipedia.orgontosight.airesearchgate.netnih.govpnas.orgnih.gov Researchers utilize β-CNA to explore the irreversible nature of its antagonism and its implications for long-lasting opioid receptor blockade. wikipedia.orgontosight.ai Investigations also delve into its mixed agonist–antagonist activity observed at some receptor subtypes. wikipedia.org

Structure

3D Structure

Properties

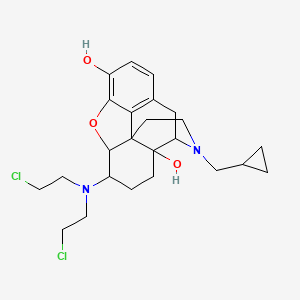

Molecular Formula |

C24H32Cl2N2O3 |

|---|---|

Molecular Weight |

467.4 g/mol |

IUPAC Name |

7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2 |

InChI Key |

OSLQQDMGHVQLCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |

Origin of Product |

United States |

Elucidation of Beta C N a Biosynthesis and Synthetic Methodologies

Elucidation of Beta C N A Biosynthesis

Beta-Chlornaltrexamine is a synthetic compound and is not known to occur naturally. Consequently, there are no reported natural biosynthetic pathways for Beta-Chlornaltrexamine in scientific literature based on the available search results. Its existence is a result of chemical synthesis, typically originating from a naturally derived or previously synthesized precursor molecule.

Identification of Precursor Molecules and Metabolic Intermediates for this compound

As a synthetic compound, Beta-Chlornaltrexamine does not have natural precursor molecules or metabolic intermediates in a biological biosynthetic pathway. Its synthesis commences from a starting material, primarily naltrexone (B1662487). smolecule.comontosight.ainih.govacs.org Naltrexone itself is a semisynthetic opioid, derived from thebaine, an opium alkaloid.

In contrast, other compounds sometimes referred to as "beta-CNA," such as beta-cyanoalanine, do have known biosynthetic pathways involving specific precursor molecules like cyanide and cysteine or O-acetyl-L-serine in certain organisms. [Search Result 7 from previous turn] However, this biosynthesis is distinct from that of beta-Chlornaltrexamine.

Enzymatic Machinery and Catalytic Mechanisms in this compound Biogenesis

The formation of Beta-Chlornaltrexamine relies on chemical reactions catalyzed by reagents and conditions employed in a laboratory setting, rather than enzymatic machinery found in biological systems. The synthesis involves the introduction of the bis(2-chloroethyl)amino group onto the morphinan (B1239233) nucleus of naltrexone. ontosight.aiwikipedia.org

For comparison, the biosynthesis of beta-cyanoalanine involves enzymes such as O-acetylserine sulfhydrylase and beta-cyanoalanine hydratase or nitrilase, which catalyze specific reactions for its formation and metabolism. [Search Result 2, 3, 4, 7, 13, 14, 23 from previous turn]

Genetic Regulation and Transcriptional Control of this compound Biosynthetic Gene Clusters

Since Beta-Chlornaltrexamine is a synthetic compound, there are no gene clusters or genetic regulatory mechanisms associated with its production. Its formation is governed by the principles of organic chemistry and the control exerted by chemists over reaction conditions and reagents.

Biological biosynthesis, such as that of beta-cyanoalanine, is often under genetic regulation, where specific genes encode the enzymes involved in the pathway, and their expression is transcriptionally controlled in response to environmental or cellular signals.

Strategies for this compound Chemical Synthesis and Derivative Generation

The synthesis of Beta-Chlornaltrexamine involves the chemical modification of a precursor molecule, naltrexone. This process falls under the category of semisynthesis, as it starts from a complex natural product derivative.

Total Synthesis Approaches for this compound

Total synthesis of Beta-Chlornaltrexamine would involve constructing the entire molecular framework from simpler, readily available chemical feedstocks, without relying on a complex precursor like naltrexone. While the total synthesis of morphinan alkaloids (the core structure of naltrexone and Beta-Chlornaltrexamine) has been achieved, specific total synthesis routes for Beta-Chlornaltrexamine itself are not detailed in the provided search results. The reported synthetic strategies focus on modifying the naltrexone structure.

Semisynthetic Modifications and Diversification of this compound Scaffolds

The primary method for obtaining Beta-Chlornaltrexamine involves the semisynthesis from naltrexone. This process introduces the bis(2-chloroethyl)amino group at the 6-beta position of the naltrexone scaffold. ontosight.aiwikipedia.org The synthesis has been described as involving steps such as acylation, demethylation, and alkylation of naltrexone. smolecule.comnih.govacs.org

The introduction of the bis(2-chloroethyl)amino moiety is crucial as it provides the alkylating functionality responsible for the irreversible binding of Beta-Chlornaltrexamine to opioid receptors. ontosight.aiwikipedia.org

Research has also explored the synthesis of analogues of beta-Chlornaltrexamine with variations in the attached electrophilic moiety, aiming to develop affinity labels with different selectivities for opioid receptor subtypes. nih.gov These efforts represent semisynthetic modifications and diversification of the Beta-Chlornaltrexamine scaffold to explore structure-activity relationships and develop new pharmacological tools.

While specific detailed reaction schemes and yields for the synthesis of Beta-Chlornaltrexamine were not extensively provided in the allowed search results, the general approach involves the chemical transformation of naltrexone.

Below is a conceptual representation of the key transformation in the semisynthesis of Beta-Chlornaltrexamine from naltrexone, based on the described introduction of the bis(2-chloroethyl)amino group:

| Starting Material | Reagents/Conditions | Product | Key Transformation |

| Naltrexone | Chemical reagents for alkylation | Beta-Chlornaltrexamine | Introduction of bis(2-chloroethyl)amino group at C6 |

Note: Specific reaction conditions and detailed steps would depend on the specific synthetic route employed.

Further research findings on the synthesis and characterization of Beta-Chlornaltrexamine and its analogues have been detailed in publications focusing on medicinal chemistry and pharmacology. nih.govacs.orgnih.govnih.gov

Chemoenzymatic Syntheses and Biocatalytic Routes to this compound

This compound, commonly known as β-cyanoalanine, is a non-proteinogenic amino acid primarily recognized for its role in cyanide detoxification in various organisms and its involvement in asparagine biosynthesis pathways. The primary route for the formation of β-cyanoalanine in biological systems occurs through enzymatic catalysis.

The key enzyme responsible for β-cyanoalanine synthesis is β-cyanoalanine synthase (EC 4.4.1.9), also referred to as L-3-cyanoalanine synthase. This enzyme catalyzes the reaction between L-cysteine and hydrogen cyanide (HCN), resulting in the formation of L-β-cyanoalanine and hydrogen sulfide (B99878) (H₂S) wikipedia.orgqmul.ac.uk. The reaction involves the transfer of the sulfhydryl moiety from L-cysteine to cyanide researchgate.net. β-cyanoalanine synthase is a pyridoxal (B1214274) phosphate-dependent enzyme, utilizing this cofactor in its catalytic mechanism qmul.ac.ukgenome.jp.

In some organisms, the enzyme O-acetylserine sulfhydrylase (OASS) has also been shown to possess β-cyanoalanine-forming activity jst.go.jpnih.govnih.gov. OASS is primarily known for its role in cysteine biosynthesis, catalyzing the formation of cysteine from O-acetyl-L-serine and sulfide. However, it can also utilize cyanide as a substrate to produce β-cyanoalanine from O-acetyl-L-serine or, to a lesser extent, L-serine nih.govnih.gov. The formation of β-cyanoalanine by O-acetylserine sulfhydrylase has been observed in cell-free extracts of organisms like Bacillus megaterium nih.govnih.gov and Enterobacter sp. jst.go.jp.

β-Cyanoalanine synthase activity has been detected across a diverse range of organisms, including bacteria such as Pseudomonas straminea and Pseudomonas ovalis, higher plants, and insects like the variegated grasshopper Zonocerus variegatus wikipedia.orgresearchgate.netajol.infojst.go.jpnih.govresearchgate.netmassey.ac.nz. In plants, β-cyanoalanine synthase is often localized in the mitochondria and plays a significant role in detoxifying cyanide produced during processes like ethylene (B1197577) biosynthesis researchgate.netmassey.ac.nznih.govoup.com.

Detailed research findings have characterized the properties of β-cyanoalanine synthase from various sources. For instance, β-cyanoalanine synthase purified from Pseudomonas straminea has a specific activity of 273.75 U/mg and an estimated native molecular weight of 54.9 KDa ajol.info. Kinetic studies on this enzyme revealed Michaelis-Menten kinetics with specific Km and Vmax values for its substrates, sodium cyanide and L-cysteine ajol.info. The enzyme from Pseudomonas straminea exhibits optimal activity at 40°C and pH 9.0 ajol.info. Similarly, β-cyanoalanine synthase from the grasshopper Zonocerus variegatus has a reported specific activity of 2.16 nmol H₂S/min/mg in crude extract, with a purified enzyme showing seventeen times higher activity. This enzyme has a molecular weight of approximately 55.23 kDa and exhibits optimal activity at 30°C and pH 9.0 researchgate.net. Studies on β-cyanoalanine synthase from Pseudomonas ovalis No. 111 indicate a molecular mass of 60,000 with two identical subunits, and optimal activity at pH 8.5–9.0 and 40–50°C jst.go.jp.

The enzymatic formation of β-cyanoalanine represents a natural biocatalytic route. While the primary literature focuses on this biological process and the characterization of the enzymes involved, the concept of utilizing these enzymes in controlled in vitro or ex vivo systems falls under the umbrella of biocatalysis.

One application of biocatalysis in the context of β-cyanoalanine synthesis involves the preparation of labeled forms of the compound. β-Cyanoalanine labeled with ¹⁴C or ¹⁵N in the cyano group has been prepared using immobilized cyanoalanine synthase (EC 4.4.1.9) researchgate.net. This demonstrates the potential for using the isolated enzyme as a biocatalyst for specific synthetic purposes, particularly when isotopic labeling is required for research or tracing studies.

While chemical synthesis routes for β-cyanoalanine starting from precursors like L-serine have been developed researchgate.netacgpubs.orgresearchgate.netresearchgate.net, these typically involve a series of chemical reactions and are distinct from chemoenzymatic or purely biocatalytic approaches for the primary formation of the cyanoalanine structure from cysteine and cyanide. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a broader field nih.govresearchgate.netresearchgate.netcdnsciencepub.com, but specific detailed chemoenzymatic protocols for the large-scale synthesis of non-labeled β-cyanoalanine using β-cyanoalanine synthase or OASS as the key enzyme step, beyond their natural biological function, are not extensively described in the provided research findings. The focus in the literature regarding enzymatic β-cyanoalanine formation is predominantly on its biological role and the properties of the catalyzing enzymes.

Data on the kinetic properties of β-cyanoalanine synthase from different sources highlight variations in their activity and substrate affinities:

| Source | Substrate 1 | Km (mM) | Substrate 2 | Km (mM) | Optimum Temperature (°C) | Optimum pH |

| Pseudomonas straminea | Sodium Cyanide | 8.33 ± 0.05 | L-Cysteine | 1.25 ± 0.26 | 40 | 9.0 |

| Zonocerus variegatus | Cyanide | 6.25 | L-Cysteine | 0.38 | 30 | 9.0 |

| Pseudomonas ovalis No. 111 | O-acetyl-L-serine | 10.0 | KCN | N/A | 40-50 | 8.5-9.0 |

Note: N/A indicates data not available in the provided snippets.

Purification data for β-cyanoalanine synthase from Pseudomonas straminea illustrates the steps involved in isolating the enzyme:

| Purification Step | Specific Activity (U/mg) | Purification Fold | Yield (%) |

| Crude Extract | N/A | 1.00 | 100.00 |

| Lyophilization | N/A | N/A | N/A |

| CM-Sephadex c-25 | N/A | N/A | N/A |

| Biogel P-100 | 273.75 | 2.41 | 28.90 |

Note: N/A indicates data not available for that step in the provided snippet. ajol.info

The study of β-cyanoalanine biosynthesis and the characterization of the enzymes involved provide a foundation for potential biocatalytic applications, particularly for the targeted synthesis of labeled β-cyanoalanine or in understanding natural cyanide detoxification processes.

Advanced Analytical Methodologies for Beta C N a Research

Chromatographic and Mass Spectrometric Techniques for Beta C N A Quantification

Chromatographic methods are essential for separating this compound from other components in a sample matrix, while mass spectrometry provides highly sensitive detection and structural information. The hyphenated techniques combining these capabilities are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Coupled with High-Resolution Mass Spectrometry (HRMS) for this compound Profiling

HPLC-HRMS is a powerful technique for the analysis of non-volatile and semi-volatile compounds like this compound. HPLC provides efficient separation of complex mixtures based on differences in polarity, size, or other chemical properties, depending on the stationary phase and mobile phase employed. The separated components then enter the HRMS, which measures their mass-to-charge ratio with high accuracy and resolution. This high mass accuracy allows for the determination of the elemental composition of the analyte, significantly aiding in its identification and differentiation from compounds with similar nominal masses measurlabs.comub.eduneist.res.in.

For this compound, HPLC-HRMS can be used for both qualitative profiling and quantitative analysis in various sample types. The technique offers high sensitivity and selectivity, making it suitable for detecting this compound even at low concentrations nih.govnawah-scientific.com. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) in conjunction with HRMS provide detailed structural information, which can be used to confirm the identity of this compound and potentially identify its metabolites or degradation products. ub.edunawah-scientific.com

Research findings often involve optimizing HPLC parameters such as column type, mobile phase composition, flow rate, and temperature to achieve optimal separation of this compound from interfering substances. HRMS parameters, including ionization mode (e.g., electrospray ionization, ESI), mass analyzer settings (e.g., quadrupole-time-of-flight (Q-TOF) or Orbitrap), and fragmentation energies, are optimized for sensitive detection and informative fragmentation of the this compound molecule. neist.res.innawah-scientific.com

A typical HPLC-HRMS setup for this compound analysis might involve a reversed-phase C18 column, a gradient elution with mobile phases consisting of water and an organic solvent (such as acetonitrile (B52724) or methanol) with a small percentage of formic acid or ammonium (B1175870) acetate, and detection using a Q-TOF or Orbitrap mass spectrometer operating in positive ion mode (given the presence of nitrogen atoms in this compound).

Table 1: Illustrative HPLC-HRMS Parameters for this compound Analysis

| Parameter | Typical Range/Setting |

| HPLC Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Ionization Mode (MS) | ESI+ |

| Mass Analyzer (HRMS) | Q-TOF or Orbitrap |

| Mass Resolution | > 30,000 FWHM |

Detailed research findings using HPLC-HRMS can include the determination of this compound's exact mass, isotopic pattern matching, and the interpretation of fragmentation pathways to confirm its chemical structure. Quantitative analysis involves the generation of calibration curves using known concentrations of this compound standards, allowing for the accurate determination of the compound's concentration in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Metabolites

GC-MS is a widely used technique for the separation and analysis of volatile and semi-volatile organic compounds scioninstruments.comnih.govthermofisher.com. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is highly valuable for the analysis of potential volatile metabolites or degradation products of this compound.

In GC-MS, the sample is injected into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios thermofisher.com.

For analyzing volatile metabolites of this compound, appropriate sample preparation techniques such as headspace analysis or solid-phase microextraction (SPME) may be employed to isolate the volatile components. The choice of GC column (e.g., a nonpolar or slightly polar capillary column) and temperature program is optimized for the separation of the target volatile compounds. Electron ionization (EI) is the most common ionization method in GC-MS, producing characteristic fragmentation patterns that can be matched against spectral libraries for compound identification thermofisher.com.

Table 2: Illustrative GC-MS Parameters for Volatile Metabolite Analysis

| Parameter | Typical Setting |

| GC Column | Capillary (e.g., DB-5ms) |

| Injection Mode | Split or Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | Optimized for target analytes |

| Ionization Mode (MS) | EI |

| Mass Analyzer (MS) | Quadrupole |

| Scan Range | 30 - 500 m/z |

Research findings using GC-MS in the context of this compound research would focus on identifying and quantifying volatile compounds produced through metabolic processes or degradation of this compound. This can provide insights into the compound's fate in biological or environmental systems.

Capillary Electrophoresis (CE) for this compound Separation and Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge and size in an electric field applied across a narrow capillary filled with an electrolyte solution longdom.orglibretexts.orglibretexts.org. CE offers high separation efficiency, short analysis times, and requires small sample volumes acs.org.

For the analysis of this compound, which is a charged molecule (particularly in its protonated form), CE can be a suitable separation method. The separation in CE is influenced by the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the buffer solution libretexts.org. By controlling the buffer composition, pH, and applied voltage, the separation of this compound from other charged species in a sample can be optimized.

CE can be coupled with various detectors, including UV-Vis absorbance, fluorescence, and mass spectrometry (CE-MS) longdom.orgdiva-portal.org. CE-MS provides the combined benefits of high-resolution separation by CE and the sensitive detection and identification capabilities of MS. This hyphenated technique is particularly useful for analyzing polar and charged compounds that may be challenging to analyze by GC-MS.

Table 3: Illustrative CE Parameters for this compound Analysis

| Parameter | Typical Range/Setting |

| Capillary | Fused-silica capillary |

| Buffer Composition | Aqueous buffer (e.g., phosphate, acetate) with controlled pH |

| Applied Voltage | 15 - 30 kV |

| Detection | UV-Vis or MS |

| Capillary Temperature | 20 - 30 °C |

Research utilizing CE for this compound would involve optimizing buffer conditions to achieve optimal separation based on the compound's charge state. CE-MS could be employed for sensitive detection and to obtain mass spectral data for identification and quantification. CE is particularly advantageous for analyzing charged species and can complement GC-MS and HPLC-MS in providing a comprehensive analytical profile.

Spectroscopic Approaches for this compound Structural Elucidation and Interaction Studies

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound, as well as its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Research

NMR spectroscopy is a fundamental technique for the detailed elucidation of the molecular structure of organic compounds numberanalytics.comjchps.comsolubilityofthings.com. It provides information about the number and types of atoms (particularly 1H and 13C) and their connectivity, based on the interaction of their nuclei with an external magnetic field numberanalytics.comlibretexts.org.

For this compound, NMR spectroscopy (e.g., 1H NMR, 13C NMR, and 2D NMR techniques like COSY, HSQC, and HMBC) can provide comprehensive structural information. 1H NMR reveals the different types of protons in the molecule, their chemical environments (chemical shifts), and their coupling interactions with neighboring protons (splitting patterns), which helps in determining the connectivity of atoms jchps.comsolubilityofthings.comslideshare.net. 13C NMR provides information about the carbon skeleton of the molecule.

Detailed research findings from NMR spectroscopy on this compound would include assigning specific signals in the NMR spectrum to corresponding atoms in the this compound molecule. Analysis of chemical shifts can indicate the presence of various functional groups and the electronic environment of different parts of the molecule jchps.comslideshare.net. Coupling constants provide information about the dihedral angles and spatial arrangement of atoms, aiding in the determination of stereochemistry.

Table 4: Illustrative NMR Spectroscopic Data Interpretation for this compound

| NMR Spectrum | Information Provided | Application to this compound Research |

| 1H NMR | Number and type of protons, chemical environment, connectivity | Confirming the presence and arrangement of hydrogen atoms, identifying different structural motifs. |

| 13C NMR | Number and type of carbon atoms, chemical environment | Confirming the carbon skeleton and identifying different carbon environments. |

| 2D NMR (COSY) | Proton-proton connectivity through bonds | Tracing coupling pathways and establishing connectivity. |

| 2D NMR (HSQC) | Correlation between protons and directly attached carbons | Assigning proton signals to specific carbon atoms. |

| 2D NMR (HMBC) | Correlation between protons and carbons across multiple bonds | Establishing long-range connectivity and confirming the overall structure. |

NMR spectroscopy is indispensable for confirming the synthesized structure of this compound, identifying impurities, and studying its behavior in solution, including potential conformational preferences or interactions with other molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy for this compound Functional Group Analysis

FTIR spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation specac.comjascoinc.com. Different functional groups vibrate at specific frequencies, and these vibrations absorb infrared light at corresponding wavelengths, resulting in a unique spectrum specac.comoregonstate.eduthermofisher.com.

For this compound, FTIR spectroscopy can provide information about the presence of key functional groups such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and C-Cl bonds, among others, which are part of its structure. By examining the positions and intensities of the absorption bands in the FTIR spectrum, researchers can confirm the presence or absence of these functional groups libretexts.org.

The FTIR spectrum of this compound would show characteristic peaks corresponding to the stretching and bending vibrations of the bonds within its functional groups. For example, the presence of O-H stretching vibrations would appear as a broad band in the 3200-3600 cm-1 region, while C-H stretching vibrations would be observed in the 2800-3000 cm-1 region specac.comoregonstate.edu. The C=O stretch, if present in any related compounds or degradation products, would typically appear around 1700 cm-1 specac.comlibretexts.org. The C-N and C-O stretches would appear in the fingerprint region (below 1500 cm-1), which is also unique to each molecule and can be used for identification specac.comoregonstate.edu.

Table 5: Illustrative FTIR Absorption Bands for Common Functional Groups (Applicable to this compound)

| Functional Group | Characteristic Absorption Range (cm-1) | Intensity |

| O-H (stretch) | 3200-3600 | Strong, Broad |

| C-H (stretch) | 2800-3000 | Medium |

| N-H (stretch) | 3300-3500 | Medium |

| C=O (stretch) | 1650-1780 | Strong |

| C-N (stretch) | 1020-1220 | Medium |

| C-O (stretch) | 1050-1150 | Strong |

| C-Cl (stretch) | 600-800 | Medium |

FTIR spectroscopy serves as a complementary technique to NMR and mass spectrometry for structural characterization and can be used for quick confirmation of the identity and purity of this compound samples by comparing the obtained spectrum to a reference spectrum.

Circular Dichroism (CD) Spectroscopy for this compound Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique utilized to investigate the conformational properties of chiral molecules, particularly biomacromolecules like nucleic acids and proteins americanpeptidesociety.orgcreative-proteomics.comnih.gov. It measures the differential absorption of left and right-circularly polarized light by a sample, providing information about its secondary structure and conformational changes americanpeptidesociety.orgnih.gov.

While specific quantitative data from CD spectra for "this compound" (interpreted as α,β-D-CNA) in the form of detailed ellipticity values across a wavelength range were not explicitly available in the provided search results, the literature indicates that CD is routinely used to qualitatively and semi-quantitatively assess the conformational impact of such modifications on oligonucleotide structure and duplex formation researchgate.netuniv-tlse3.frresearchgate.net.

Immunochemical and Biological Assays for this compound Detection and Activity

Immunochemical and biological assays offer sensitive and specific methods for detecting and quantifying compounds, as well as assessing their biological effects in relevant systems.

Enzyme-Linked Immunosorbent Assays (ELISA) for this compound Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the quantitative detection of specific antigens or antibodies in a sample nih.gov. The method typically involves immobilizing one component (either antigen or antibody) on a solid phase, followed by incubation with the sample, and detection using an enzyme-linked antibody that generates a measurable signal upon addition of a substrate nih.gov.

ELISA is a versatile technique applicable to quantifying a wide range of molecules, including proteins, peptides, and small molecules, provided that suitable antibodies are available nih.gov. While the provided search results illustrate the application of ELISA for the quantification of other "Beta" proteins, such as Bovine A1 β-Casein and Human IFN-Beta biosensis.comantibodies.compblassaysci.com, specific detailed research findings or data tables for the quantification of "this compound" (interpreted as either β-Chlornaltrexamine or α,β-D-CNA) using ELISA were not found within the provided snippets. Therefore, while ELISA is a potentially applicable method for quantifying "this compound" if specific antibodies could be developed, no specific data on its use for this purpose can be presented based on the search results.

Molecular and Cellular Mechanisms of Action of Beta C N a

Identification and Functional Characterization of Beta C N A Molecular Targets

The primary molecular targets of this compound are the opioid receptors, a class of G protein-coupled receptors (GPCRs) crucial for mediating the effects of endogenous and exogenous opioids.

This compound Interactions with Receptor Proteins and Signaling Complexes

This compound is characterized as a non-selective irreversible antagonist of the μ-opioid receptor (MOR), the δ-opioid receptor (DOR), and the κ-opioid receptor (KOR). wikipedia.orgwikiwand.com Unlike reversible antagonists, this compound forms a covalent bond with the binding sites of these receptors, resulting in their irreversible inactivation and producing ultra-long-lasting opioid antagonist effects. wikipedia.orgwikiwand.com This irreversible binding property makes this compound a valuable tool for studying receptor reserve and the long-term consequences of opioid receptor blockade.

While primarily an antagonist, this compound has also been reported to show some irreversible mixed agonist–antagonist activity at the MOR and KOR in certain preparations. wikipedia.orgwikiwand.com

Opioid receptors are coupled to GTP-binding proteins (G proteins), primarily Gi/o, which, upon receptor activation by agonists, typically leads to the inhibition of adenylyl cyclase activity. nih.govresearchgate.net Studies investigating the relationship between opioid receptor binding sites and opioid-inhibited adenylyl cyclase have shown that this compound can block opioid-inhibited adenylyl cyclase. nih.govresearchgate.net This effect was observed as a decrease in maximal inhibition and an increase in the IC50 of opioid agonists, and it was not attributed to non-specific interactions with Gi, Gs, or the catalytic unit of adenylyl cyclase. nih.govresearchgate.net

Furthermore, this compound has been characterized as an inverse agonist at mu-opioid receptors under conditions of chronic opioid exposure, where constitutive activation of the receptor occurs. nih.govomicsdi.org In membranes prepared from cells chronically exposed to opioids, this compound produced a concentration-dependent inhibition of [(35)S]GTPγS binding, an assay predictive of inverse agonist activity. nih.gov

Enzymatic Modulation and Allosteric Regulation by this compound

This compound's interaction with opioid receptors indirectly modulates the activity of enzymes downstream in the signaling cascade, most notably adenylyl cyclase. By irreversibly blocking opioid receptors, this compound prevents agonist-mediated inhibition of adenylyl cyclase, thereby influencing intracellular cyclic AMP levels. nih.govresearchgate.net

While the primary interaction of this compound with opioid receptors is orthosteric (at the main ligand binding site) and covalent, research on other receptor systems has highlighted the complexity of receptor modulation, including allosteric regulation where a ligand binds to a site distinct from the orthosteric site to influence receptor function. researcher.life However, based on the available search results specifically regarding this compound's interaction with opioid receptors, its predominant mechanism described is irreversible orthosteric antagonism.

Direct Binding of this compound to Nucleic Acids (DNA/RNA)

Based on the available scientific literature focusing on beta-Chlornaltrexamine (this compound) as an opioid receptor antagonist, there is no evidence to suggest that it directly binds to nucleic acids such as DNA or RNA. Information regarding "CNA" binding to DNA or RNA in some search results pertains to a distinct class of compounds known as constrained nucleic acids (CNA), which are structural analogs of DNA and RNA and are not related to beta-Chlornaltrexamine. researchgate.netresearchgate.netresearchgate.netresearchgate.net

This compound Effects on Intracellular Signaling Pathways

This compound's irreversible antagonism of opioid receptors significantly impacts the intracellular signaling pathways typically modulated by opioid agonists.

Regulation of Kinase Cascades and Phosphorylation Events by this compound

Opioid receptor activation can trigger various intracellular signaling cascades, including those involving protein kinases. G protein-coupled receptors, including opioid receptors, can activate kinase cascades such as the mitogen-activated protein kinase (MAPK) family (e.g., ERK1/2, p38, and JNK) and G protein-coupled receptor kinases (GRKs). acs.org These kinases play roles in processes like receptor desensitization, tolerance, and downstream cellular responses.

Studies investigating opioid receptor desensitization, a process that can involve kinase activity, have utilized this compound. One study in rat locus coeruleus neurons found that acute opioid desensitization still occurred following treatment with this compound, which was used to decrease the receptor reserve. jneurosci.org This suggests that while kinases are involved in desensitization, this compound's action as an irreversible antagonist might not directly prevent the activation or function of the kinases responsible for this specific form of desensitization. jneurosci.org

Modulation of Second Messenger Systems (e.g., cAMP, Ca2+) by this compound

Information specifically detailing the modulation of second messenger systems such as cAMP and Ca2+ by this compound (β-Chlornaltrexamine) was not found in the provided search results. While second messenger systems like cAMP and Ca2+ are crucial components of intracellular signaling pathways, including those downstream of various receptors, the provided information focuses on this compound's direct interaction as an antagonist with opioid receptors rather than its subsequent effects on these downstream signaling molecules.

This compound-Induced Changes in Fundamental Cellular Processes

Cell Cycle Progression and Apoptosis Regulation by this compound

Information specifically linking this compound (β-Chlornaltrexamine) to the regulation of cell cycle progression or apoptosis was not found in the provided search results. While these are critical processes in cellular life and death, the available literature does not detail the effects of this compound on these specific mechanisms.

Gene Expression and Epigenetic Modifications Mediated by this compound

Specific information regarding the mediation of gene expression or epigenetic modifications by this compound (β-Chlornaltrexamine) was not found in the provided search results. Epigenetic modifications and regulated gene expression are key to cellular differentiation and function, but the provided literature does not detail a role for this compound in these processes.

Biological Roles and Physiological Implications of Beta C N a in Non Human Model Systems

Beta C N A in Plant Biology and Phytochemistry

Interplay of this compound with Plant Metabolome and Secondary Metabolites

Current scientific literature lacks any studies investigating the direct interaction of β-Chlornaltrexamine with the plant metabolome or its influence on the production of secondary metabolites in plants. Research has predominantly focused on its pharmacological applications in animal models, leaving its potential effects on plant biology and biochemistry an open area for future investigation.

This compound in Invertebrate Models

Effects of this compound on Caenorhabditis elegans Longevity and Stress Resistance

No direct research has been published on the effects of β-Chlornaltrexamine on the longevity or stress resistance of the nematode Caenorhabditis elegans. While studies exist on other opioid antagonists, such as naltrexone (B1662487), and their impact on the lifespan of C. elegans, these findings cannot be directly extrapolated to β-CNA due to differences in their chemical structures and potencies.

This compound in Drosophila melanogaster Development, Metabolism, and Behavior

There is a notable absence of research into the effects of β-Chlornaltrexamine on the development, metabolism, or behavior of the fruit fly, Drosophila melanogaster. This widely used model organism for genetic and developmental studies has not yet been employed to investigate the biological roles of β-CNA outside of its known opioid receptor antagonism.

This compound in Vertebrate In Vitro and Non-Human In Vivo Systems

Research on this compound in Mammalian Cell Lines and Primary Cultures

β-Chlornaltrexamine is utilized in in vitro studies involving mammalian cell lines and primary cultures primarily as a tool to investigate the function and signaling of opioid receptors. It acts as an irreversible antagonist, meaning it binds permanently to these receptors, effectively blocking their activity. This property makes it valuable for researchers studying the physiological processes mediated by opioid receptors. For example, studies have used β-CNA to demonstrate the constitutive activity of μ-opioid receptors in brain membranes from mice. nih.gov

Impact of this compound on Organ System Function in Rodent Models

In rodent models, the research on β-Chlornaltrexamine has been largely centered on its effects on the central nervous system and related behaviors. As a non-equilibrium opioid receptor antagonist, it has been shown to cause a long-term reduction in daily food intake and a corresponding decrease in body weight in male rats when administered intracerebroventricularly. nih.gov This effect is attributed to its inactivation of opioid receptors that are involved in the regulation of feeding. nih.gov

Insufficient Data Available to Generate Requested Article on this compound (β-Chlornaltrexamine)

Initial research has identified the chemical compound "this compound" as β-Chlornaltrexamine (β-CNA), a non-selective and irreversible antagonist of opioid receptors. However, a comprehensive review of available scientific literature reveals a significant lack of specific data required to fulfill the detailed article outline provided. While the broader class of opioid compounds is known to have immunomodulatory properties and has been studied in various biological systems, including zebrafish, specific and in-depth research on β-Chlornaltrexamine in the requested areas is not sufficiently available in the public domain.

The instructions necessitate a thorough and scientifically accurate article with detailed research findings and data tables focusing on the immunomodulatory effects of β-CNA in preclinical settings and its impact on the development and physiology of zebrafish (Danio rerio). Unfortunately, extensive searches did not yield the specific preclinical data needed to populate sections on its effects on immune cell populations, cytokine profiles, or detailed developmental and physiological studies in zebrafish.

Therefore, the requested article on the "," with a specific focus on its immunomodulatory effects and zebrafish studies, cannot be generated as per the instructions due to the current limitations of available, specific research data.

Structure Activity Relationships Sar and Rational Design of Beta C N a Analogues

Synthesis and Derivatization of Beta C N A Analogues for SAR Studies

The synthesis of β-CNA itself involves the modification of the parent compound, naltrexone (B1662487) ontosight.ai. For SAR studies, the synthesis and derivatization of β-CNA analogues are undertaken to explore how structural changes impact activity. A direct example of this approach is the synthesis and testing of monofunctional nitrogen mustard analogues of β-chlornaltrexamine acs.orgnih.gov. In one study, N-(2-chloroethyl)-N-methylamino analogues were synthesized to compare the role of a monofunctional nitrogen mustard group with the bifunctional counterpart present in β-CNA in modulating the nonequilibrium activity of opioid receptors nih.gov. These analogues, referred to as compounds 2a and 2b, were tested on isolated tissue preparations to assess their pharmacologic profiles nih.gov.

Identification of Key Pharmacophores and Structural Determinants for this compound Activity

The irreversible activity of β-CNA is primarily attributed to the electrophilic bis(2-chloroethyl)amino group, which acts as an alkylating agent, forming a covalent bond with nucleophilic residues in the opioid receptor binding site wikipedia.org. The morphinan (B1239233) core provides the necessary scaffold for recognition and initial binding to the receptor before the irreversible step occurs. The 6-beta stereochemistry of the nitrogen mustard substituent is also critical, as indicated by the different pharmacological profiles observed for the alpha and beta isomers of chlornaltrexamine (B1236277) ontosight.aiwikipedia.org. The cyclopropylmethyl group at the 17-position is a common feature in many opioid antagonists, contributing to receptor affinity and antagonist activity in the naltrexone series ontosight.ai.

Conformational Analysis of this compound and its Influence on Biological Activity

The three-dimensional conformation of a molecule plays a crucial role in its interaction with a biological target like an opioid receptor. The specific spatial arrangement of the functional groups within β-CNA dictates how it fits into the receptor binding site and how the reactive nitrogen mustard group is positioned for covalent bond formation. While the provided search results discuss conformational analysis in the context of constrained nucleic acids (CNA) nih.govacs.orgacs.orgnih.gov and protein structures oxfordreference.comresearchgate.net, detailed specific information on the conformational analysis of beta-chlornaltrexamine itself and its direct influence on its opioid receptor binding and irreversible activity is not extensively described in these sources. However, it is understood in medicinal chemistry that the preferred conformation of a ligand in the bound state is critical for optimal interactions and activity.

Computational Approaches to this compound SAR Prediction and Optimization

Computational methods are valuable tools in the study of SAR and the rational design of drug molecules, including opioid ligands. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with biological activity, allowing for the prediction of the activity of new compounds mdpi.comoecd.orgscribd.com. Pharmacophore modeling is another computational approach used to identify the key features in a molecule that are necessary for binding to a target receptor biorxiv.orgbiorxiv.org. These features can include hydrophobic regions, aromatic rings, and ionizable groups biorxiv.orgbiorxiv.org. In the context of opioid receptors, pharmacophore models have been developed and applied in virtual screening studies biorxiv.orgbiorxiv.org. Specifically, pharmacophore-based virtual screening and molecular docking have been utilized in research involving irreversible antagonists like β-CNA to identify potential new ligands or understand the binding interactions biorxiv.orgbiorxiv.org. These computational techniques complement experimental SAR studies by providing molecular-level insights and guiding the design of analogues with improved properties.

Computational and Theoretical Investigations of Beta C N a

Molecular Docking Simulations of Beta-Chlornaltrexamine-Target Interactions

Molecular docking simulations are widely used to predict the binding orientation and affinity of small molecules, such as beta-Chlornaltrexamine, to target proteins like opioid receptors. These simulations explore various poses of the ligand within the receptor's binding site and estimate the binding energy. In the context of opioid receptor research, molecular docking has been applied to study the interaction of various ligands, including irreversible antagonists like beta-funaltrexamine (B1242716) (β-FNA), a compound structurally related to beta-Chlornaltrexamine mdpi.com. Studies involving opioid receptors, such as the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR), often utilize docking to understand the initial recognition and binding of ligands to the orthosteric site mdpi.comcgmartini.nl. For instance, docking studies on novel kappa-opioid receptor antagonists have revealed distinct interaction patterns within the receptor binding pocket mdpi.com. While specific detailed docking studies solely focused on beta-Chlornaltrexamine's interaction profile were not extensively highlighted in the search results, its classification as an irreversible antagonist of MOR, DOR, and KOR wikipedia.orggithub.com implies that computational docking can be employed to model its initial reversible binding steps before the formation of a covalent bond. Such studies would aim to identify key residues involved in the non-covalent interactions that guide beta-Chlornaltrexamine into the binding site and position its alkylating group for reaction.

Molecular Dynamics (MD) Simulations for Beta-Chlornaltrexamine Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their complexes, allowing for the study of conformational dynamics, stability, and interactions in a more realistic environment, including the presence of solvent and membranes for receptor targets irbbarcelona.orgwesleyan.eduresearchgate.net. While detailed MD simulations specifically focused on the isolated conformational dynamics of beta-Chlornaltrexamine were not prominently found in the search results, MD simulations are a standard technique for studying the dynamics of ligands bound to opioid receptors mdpi.comnih.gov. For example, MD simulations have been used to assess the stability of protein-ligand complexes and understand the dynamic interactions that contribute to binding affinity and receptor activation or inhibition nih.gov. Applying MD simulations to beta-Chlornaltrexamine bound to opioid receptors could provide valuable information on:

The flexibility and conformational changes of beta-Chlornaltrexamine within the binding site.

The stability of the non-covalent complex before the irreversible step.

The influence of the receptor environment on the conformation of beta-Chlornaltrexamine, potentially shedding light on how its alkylating group is presented for covalent modification.

The dynamic interactions with key residues identified from docking studies.

MD simulations have been mentioned in the context of studying opioid ligands and their interactions with receptors core.ac.ukmdpi.com, highlighting the relevance of this technique to understanding the behavior of compounds like beta-Chlornaltrexamine in a dynamic biological setting.

Quantum Chemical Calculations for Beta-Chlornaltrexamine Reactivity and Electronic Structure

Study the electronic structure of the alkylating group and predict its reactivity towards nucleophilic centers in amino acid residues of the opioid receptor.

Investigate the mechanism and energy barrier for the cyclization reaction of the chloroethyl groups, which is typically the first step in the alkylation process by nitrogen mustards.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's potential for chemical reactions.

Although direct computational data from such studies on beta-Chlornaltrexamine were not retrieved, the application of quantum chemistry is crucial for a complete theoretical understanding of its irreversible interaction with its biological targets.

In Silico Prediction of Beta-Chlornaltrexamine Interactions with Biological Systems

In silico methods encompass a range of computational techniques used to predict and analyze the interactions of compounds with biological systems unipd.itbiorxiv.orgospfound.orgbioconductor.org. For beta-Chlornaltrexamine, these methods are primarily focused on its interactions with opioid receptors mdpi.comnih.govnih.gov. Beyond molecular docking and dynamics, in silico approaches can include:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing models that correlate the chemical structure of beta-Chlornaltrexamine and related compounds with their biological activity (e.g., binding affinity, irreversible inhibition potency). While QSAR studies specifically on a diverse set of beta-Chlornaltrexamine analogs were not found, this method is commonly used in drug discovery to predict the activity of new compounds based on their structural similarity to known actives.

Pharmacophore modeling: Identifying the essential features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) of beta-Chlornaltrexamine that are necessary for its interaction with opioid receptors. This can help in understanding the key recognition elements involved in binding.

Network pharmacology and systems biology approaches: While more commonly applied to understand the effects of drugs on complex biological networks, these methods could potentially be used to explore the broader impact of irreversibly blocking opioid receptors by beta-Chlornaltrexamine within a biological system, although this is a less direct application to the compound's interaction itself.

In silico approaches, including virtual screening and predictive modeling, are valuable tools in identifying and characterizing ligand-receptor interactions unipd.itospfound.orgbioconductor.org. Given beta-Chlornaltrexamine's established activity at opioid receptors, these methods can be applied to further dissect the molecular details of its binding and irreversible action.

Cheminformatics and Machine Learning Approaches in Beta-Chlornaltrexamine Research

Cheminformatics involves the application of computational and informational techniques to address chemical problems, while machine learning (ML) provides algorithms that can learn from data to make predictions or identify patterns github.comnih.gov. In the context of beta-Chlornaltrexamine research, these approaches can be utilized in several ways, although specific studies applying these extensively to beta-Chlornaltrexamine itself were not prominently found in the search results. Potential applications include:

Compound library analysis: Using cheminformatics tools to characterize beta-Chlornaltrexamine within chemical space, compare its structural features to other opioid ligands, and identify potential scaffolds for designing new opioid receptor probes.

Predictive modeling of properties: Developing ML models to predict physicochemical properties, potential off-target interactions, or even reactivity profiles of beta-Chlornaltrexamine or its analogs based on their chemical structures unipd.itresearchgate.net. ML has been applied to predict opioid bioactivity.

Virtual screening: Employing cheminformatics and ML in virtual screening workflows to search large databases for compounds that share structural or property similarities with beta-Chlornaltrexamine, which might also interact with opioid receptors nih.gov.

Analysis of structure-activity relationships: Using cheminformatics techniques to analyze the relationship between the structure of beta-Chlornaltrexamine and its known activity at different opioid receptor subtypes, potentially identifying key structural determinants for its irreversible and non-selective binding.

Cheminformatics and machine learning are increasingly integrated into drug discovery pipelines github.com, and while direct applications specifically on beta-Chlornaltrexamine were not widely found, these methods offer powerful tools for analyzing its properties and exploring related chemical space in the search for new ligands targeting opioid receptors.

Omics and Systems Biology Approaches in Beta C N a Research

Transcriptomic Profiling of Cellular Responses to Beta C N A Exposure

Information regarding the effects of "this compound" on global gene expression, including the identification of up-regulated and down-regulated genes and affected signaling pathways, is not available in published scientific literature.

Proteomic Analysis of this compound-Modulated Protein Expression and Post-Translational Modifications

There are no available studies on how "this compound" may alter the proteome of cells. Research on changes in protein abundance, or post-translational modifications such as phosphorylation or ubiquitination following exposure to a compound of this name, has not been published.

Metabolomic Fingerprinting of this compound-Induced Metabolic Reprogramming

The impact of "this compound" on cellular metabolism has not been characterized. Data on alterations in key metabolic pathways (e.g., glycolysis, fatty acid oxidation) are absent from scientific databases.

Lipidomic Investigations into this compound Effects on Lipid Homeostasis and Signaling

There is no research available detailing the effects of "this compound" on the lipid profiles of cells or tissues.

Integration of Multi-omics Data for Comprehensive this compound Pathway Analysis and Network Reconstruction

As no individual omics datasets exist for "this compound," the integration of multi-omics data to build comprehensive models of its biological effects is not possible.

Compound Names

Pre Clinical Research and Emerging Research Applications of Beta C N a

Investigation of Beta C N A in Disease Models (Non-Human Therapeutic Potential)

Pre-clinical studies have explored the potential of β-CNA in various disease models, predominantly in animal and cellular systems, to understand its effects beyond its established role in opioid pharmacology.

This compound in Neuroprotection Studies in Animal Models of Neurological Disorders

Research suggests a potential neuroprotective role for β-CNA, possibly through mechanisms independent of opioid receptor antagonism. Studies investigating the role of hydrogen sulfide (B99878) (H₂S) in cerebral ischemic damage have utilized β-CNA as an inhibitor of cystathionine (B15957) β-lyase (CSE), an enzyme involved in H₂S synthesis. ahajournals.orgnih.gov In a rat model of cerebral ischemia induced by permanent occlusion of the middle cerebral artery (MCAO), administration of β-CNA before MCAO was found to reduce infarct volume in a dose-dependent manner. ahajournals.org The effectiveness of β-CNA in reducing infarct size in vivo appeared to parallel its potency as an inhibitor of H₂S synthesis in vitro. ahajournals.org Specifically, β-CNA showed an IC₅₀ value of 2.5 mmol/L for inhibiting H₂S production in cortical homogenate in vitro. ahajournals.org At doses of 1 or 2 mmol/kg, β-CNA was effective in reducing MCAO-induced infarct volume in rats. ahajournals.org This suggests that β-CNA's neuroprotective effect in this model might be linked to its ability to inhibit H₂S synthesis. ahajournals.org Opioid receptors themselves are also implicated in neurological diseases, and β-Chlornaltrexamine dihydrochloride (B599025) is listed in the context of neurological disease research related to opioid receptors. medchemexpress.com

This compound in Oncology Research using Cellular Models and Xenograft Studies

The provided search results offer limited direct information on the use of β-CNA specifically in oncology research using cellular models or xenograft studies. While opioid receptors and related compounds like naltrexone (B1662487) have been investigated in the context of cancer, with naltrexone showing inhibition of cell proliferation and reduction of tumor growth in vivo, this research pertains to related opioid antagonists rather than β-CNA directly. medchemexpress.com Studies mentioning β-CNA in the context of cancer research models (like xenografts) appear to utilize it as a tool to investigate opioid receptor involvement in these models rather than evaluating β-CNA as a potential therapeutic agent for cancer itself. researchgate.net

This compound in Metabolic Disease Models (e.g., diabetes, obesity in rodents)

Research has explored the involvement of opioid receptors in metabolic processes, and β-CNA has been utilized in these investigations. The mu-opioid receptor (MOPR) has been shown to play a role in pancreatic islet α-cells and is linked to type 2 diabetes (T2D). researchgate.net Studies evaluating compounds in the context of metabolic disease have assessed β-chlornaltrexamine in assays predictive of inverse agonist activity after chronic opioid exposure, indicating its use in probing opioid receptor function in metabolic contexts. researchgate.net Furthermore, the absence of the MOR in rodents has been shown to confer protection against obesity depending on diet composition, highlighting the link between opioid receptors and metabolic disease models. nih.gov Earlier research also specifically investigated the "Effects of beta-chlornaltrexamine on food intake, body weight and opioid-induced feeding" in animal models, directly addressing its role in metabolic regulation related to feeding behavior. cambridge.org

This compound as a Research Tool in Biological Sciences

β-CNA is widely recognized and utilized as a valuable research tool in biological sciences, primarily for its specific pharmacological properties.

Utilization of this compound for Probing Specific Cellular Pathways and Mechanisms

A key application of β-CNA is its use as a tool to investigate opioid receptor function and the downstream cellular pathways and mechanisms they regulate. Due to its irreversible binding to opioid receptors, β-CNA is employed as a long-lasting blocker. medchemexpress.commedchemexpress.com This property makes it useful for studying the mechanisms of pain perception and for blocking the effects of opioid agonists. medchemexpress.commedchemexpress.com

β-CNA is used in both in vitro and in vivo studies to characterize opioid receptor activity. For instance, it has been used in the mouse vas deferens preparation as a tool compound in comparative pharmacological studies of opioid receptors. acs.orgacs.org In cellular systems, β-CNA has been utilized to deplete spare receptors in cells expressing human μ-opioid receptors to measure opioid-mediated changes in membrane potential. iasp-pain.org This technique allows researchers to assess the functional state of receptors and their coupling to ion channels. iasp-pain.org

Furthermore, β-CNA has been instrumental in studying opioid receptor desensitization and recovery. By applying β-CNA after exposure to opioid agonists, researchers can measure the extent to which desensitization protects receptors from irreversible inactivation. researchgate.net Studies using β-CNA in locus ceruleus neurons have demonstrated that the degree of desensitization correlates with the protection of mu-opioid receptors from irreversible antagonism by β-CNA. researchgate.net

Beyond its role in opioid receptor studies, β-CNA is also used as a tool to inhibit the enzyme CSE, thereby allowing researchers to probe the role of H₂S synthesis and its related pathways in various biological processes, as seen in neuroprotection studies. ahajournals.orgnih.gov

The utilization of β-CNA allows for the investigation of complex signaling cascades initiated by opioid receptors, including G protein coupling, and helps differentiate between the effects mediated by different opioid receptor subtypes.

Development of this compound-Based Probes for Target Identification and Validation

Research in pre-clinical settings increasingly utilizes modified nucleic acid probes for the identification and validation of biological targets. While the term "this compound" is not consistently used in the literature to refer to a specific type of modified nucleic acid probe, studies on modified nucleic acid probes, including those with cyclic or other structural alterations (potentially aligning with a "Beta" modification or a type of Cyclic Nucleic Acid analogue), demonstrate their utility in enhancing target recognition and detection.

Modified oligonucleotide probes, such as those incorporating crosslinking agents or designed with cyclic structures, offer improved efficiency, specificity, and selectivity in hybridization-based assays compared to traditional probes rsc.orgresearchgate.netacs.org. These modifications can stabilize probe-target interactions and reduce non-specific binding, which is crucial for accurate target identification in complex biological samples rsc.orgacs.org.

For instance, crosslinker-modified nucleic acid probes have been developed to covalently lock nucleic acid interactions, thereby increasing the stability and reliability of assays aimed at studying, detecting, and identifying important targets and relevant biomarker sequences rsc.orgresearchgate.net. The chemistry behind these crosslinking reactions, often involving photo-inducible agents like psoralens or coumarin (B35378) derivatives, allows for the irreversible capture of target nucleic acids researchgate.net.

Another approach involves the use of probes designed to form cyclic structures upon binding to a target nucleic acid. These "cyclic" or "circularizing" probes can interlock with the target sequence through catenation, leading to a highly stable hybrid that resists stringent washing conditions, thus reducing non-specific signals in genetic assays google.com. Pseudocyclic oligonucleotides, termed "cyclicons," have been explored as hybridization-based fluorescent primer-probes for applications like real-time PCR, where the formation or opening of the cyclic structure upon target binding leads to a change in fluorescence signal, enabling target detection and quantification nih.gov.

The development of such modified nucleic acid probes is critical for advancing pre-clinical research by providing more robust tools for studying nucleic acid interactions, identifying disease biomarkers, and validating potential therapeutic targets with enhanced accuracy and sensitivity rsc.orgnih.govmdpi.com.

This compound in Agricultural and Environmental Biotechnology Research

In the context of agricultural and environmental biotechnology research, the chemical compound 6-chloronicotinic acid (6-CNA) is particularly relevant. 6-CNA is a metabolite of widely used neonicotinoid pesticides, such as imidacloprid (B1192907) and acetamiprid (B1664982) chemicalbook.comnih.govfrontiersin.org. Its presence in environmental matrices and its fate in the environment are significant areas of study.

Potential of this compound for Crop Protection and Enhancement Strategies

While 6-CNA itself is primarily known as a degradation product of neonicotinoid insecticides rather than a direct agent for crop protection or enhancement, its role as a metabolite has implications for agricultural strategies. Neonicotinoid pesticides are extensively used for crop protection against herbivorous insects fishersci.fi. Their application, often through seed coating, results in the uptake and translocation of the active substance throughout the plant, making it toxic to feeding insects fishersci.fi.

The metabolic pathways of these pesticides in plants and the environment lead to the formation of metabolites like 6-CNA nih.govfrontiersin.org. The persistence and potential toxicity of these metabolites are subjects of ongoing research. Studies investigating the degradation pathways of neonicotinoids highlight 6-CNA as a common intermediate frontiersin.orgresearchgate.netmdpi.comfrontiersin.org. Understanding the formation and persistence of 6-CNA is important for assessing the environmental impact of neonicotinoid use and for developing strategies to mitigate potential risks.

Some research explores the potential agricultural applications of 6-chloronicotinic acid as a possible biopesticide, leveraging its properties for crop protection pmarketresearch.com. However, the primary focus in much of the published research is on its role as a metabolite requiring environmental remediation.

This compound in Bioremediation and Environmental Microbial Ecology Studies

6-Chloronicotinic acid is a key compound in studies concerning the bioremediation of neonicotinoid-contaminated environments and research into environmental microbial ecology. As a metabolite of persistent insecticides like imidacloprid, 6-CNA can accumulate in soil and water nih.govfrontiersin.org. Bioremediation, utilizing microorganisms to degrade pollutants, offers a cost-effective and eco-friendly approach to address this contamination nih.govnih.gov.

Numerous studies have focused on identifying and characterizing microbial strains capable of degrading 6-CNA. These microorganisms, often bacteria, possess specific enzymatic pathways to break down the compound frontiersin.orgresearchgate.netresearchgate.net. For example, the Bradyrhizobiaceae strain SG-6C has been shown to completely mineralize 6-CNA, utilizing it as a sole carbon source frontiersin.orgresearchgate.netresearchgate.net. This strain hydrolytically dechlorinates 6-CNA to 6-hydroxynicotinic acid, which is then further metabolized researchgate.net.

Research into the microbial degradation pathways of neonicotinoids, including the fate of 6-CNA, provides crucial insights for developing effective bioremediation strategies nih.govresearchgate.netfrontiersin.orgnih.gov. Studies have identified various bacterial genera, including Bacillus and Pseudomonas, that contribute to the biodegradation of neonicotinoids and their metabolites like 6-CNA frontiersin.orgresearchgate.netnih.gov.

Detailed research findings on the efficiency of different microbial strains in degrading 6-CNA are valuable for environmental management. For instance, one study demonstrated that Bacillus cereus achieved 92% biodegradation of imidacloprid, with 6-CNA identified as one of the resulting metabolites mdpi.comnih.gov. Another study highlighted the ability of the Bradyrhizobiaceae strain SG-6C to degrade 20 mg/L of 6-CNA within 152 hours frontiersin.orgresearchgate.net.

The study of 6-CNA degradation also contributes to the broader understanding of environmental microbial ecology, particularly how microbial communities adapt and evolve to metabolize anthropogenic compounds nih.gov. Identifying the specific enzymes and genetic pathways involved in 6-CNA degradation in different microorganisms is an active area of research aimed at enhancing bioremediation processes nih.govnih.gov.

Microbial Degradation of 6-Chloronicotinic Acid by Strain SG-6C

| Substrate | Initial Concentration (mg/L) | Degradation Time (hours) | Outcome | Reference |

| 6-Chloronicotinic acid | 20 | 152 | Complete degradation | frontiersin.orgresearchgate.net |

Understanding the microbial fate of 6-CNA is essential for evaluating the environmental persistence of neonicotinoid residues and for developing sustainable approaches to decontaminate affected ecosystems nih.govnih.gov.

Challenges and Future Directions in Beta C N a Research

Elucidation of Unexplored or Cryptic Mechanisms of Action of Beta C N A

A significant challenge in this compound research lies in fully elucidating its mechanisms of action, particularly those that are currently unexplored or cryptic. While some pathways may be understood, a comprehensive picture often requires delving into less obvious or interconnected biological processes. For instance, research into beta-adrenergic blockers highlights the ongoing effort to understand cell type-specific mechanisms and consider these molecules as individual entities rather than a homogeneous group. revespcardiol.org This suggests that even for compounds with established targets, subtle or context-dependent mechanisms may remain hidden. Future research needs to focus on detailed studies to uncover these unexplored pathways. revespcardiol.org

Exploration of this compound Structural Diversity and Novel Bioactivities from Natural Sources

Exploring the structural diversity of this compound and identifying novel bioactivities from natural sources presents both a challenge and a significant opportunity. Natural products are a rich source of diverse chemical structures with potential biological activities. nih.govfrontiersin.org However, working with natural compounds can be challenging due to factors such as manufacturing difficulties, potential contamination, and lack of product consistency. nih.gov The purification of specific compounds from complex natural extracts can be difficult, time-consuming, and expensive, and the content of compounds in plants can vary depending on the source and environmental conditions. acs.org Despite these challenges, the vast chemical diversity of natural products with unknown but potentially beneficial effects makes their evaluation a relevant research topic. mdpi.com Future directions involve overcoming these isolation and characterization hurdles to unlock the full potential of this compound variants found in nature and discover novel bioactivities.

Development of Advanced Methodologies for Spatiotemporal this compound Quantification and Visualization

The development of advanced methodologies for the spatiotemporal quantification and visualization of this compound is crucial for a deeper understanding of its dynamics within biological systems. Accurate and sensitive analytical methods are essential for detecting and quantifying compounds, particularly at low concentrations or in complex matrices. wada-ama.org Challenges exist in developing methods for the quantitative determination of compounds and establishing reliable detection times. wada-ama.org Future research should focus on developing techniques that allow for the precise measurement of this compound's presence and concentration across different tissues or cellular compartments over time. This includes exploring novel analytical techniques and potentially integrating different methodologies to achieve higher resolution and accuracy.

Integration of Interdisciplinary Approaches for Comprehensive this compound Understanding

A comprehensive understanding of this compound necessitates the integration of interdisciplinary approaches. Complex biological problems often cannot be fully addressed by a single discipline. ijird.comualberta.ca Integrating data from various sources and using computational models are key principles of systems biology, an interdisciplinary field that seeks to understand complex biological systems as a whole. numberanalytics.comnumberanalytics.comfiveable.mefrontiersin.orgnih.gov Challenges in such integration include the complexity of combining diverse methodologies, potential for lack of rigor or bias, and difficulties in combining empirical and theoretical reports. utoronto.ca However, interdisciplinary research can lead to more rigorous findings by bringing together a diverse range of methodologies, data sources, and analytical tools. ijird.com Future research should leverage expertise from chemistry, biology, pharmacology, computational science, and other relevant fields to build a holistic view of this compound's roles and interactions.

Q & A

Q. What strategies validate Beta-C-N-A’s bioactivity claims across independent labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.